molecular formula C13H11N3O4 B5695375 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B5695375
M. Wt: 273.24 g/mol
InChI Key: YYPZROTVEZQVQG-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of benzamides It features a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridin-4-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group at the 3-position. This is followed by the conversion of the carboxylic acid group to an amide group through a reaction with pyridin-4-amine. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and amide formation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-pyridin-4-ylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

IUPAC Name

4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-3-2-9(8-11(12)16(18)19)13(17)15-10-4-6-14-7-5-10/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPZROTVEZQVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330193
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

319489-24-2
Record name 4-methoxy-3-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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